5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxylic acid.
Reduction: 5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-methanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
3-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde: A positional isomer with the pyrazole ring attached at a different position on the thiophene ring.
Uniqueness
5-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde is unique due to its specific combination of a pyrazole and thiophene ring with an aldehyde functional group. This unique structure imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
5-(1-methylpyrazol-3-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-5-4-8(10-11)9-3-2-7(6-12)13-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKXBOEIHLOQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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